Akt/SKG Substrate Peptide
Overview
Description
Scientific Research Applications
Akt Substrate (trifluoroacetate salt) has a wide range of scientific research applications, including:
Chemistry: Used as a substrate in enzymatic assays to study kinase activity.
Biology: Employed in cell signaling studies to understand the role of Akt in cellular processes such as proliferation and survival.
Medicine: Investigated for its potential role in cancer research due to the involvement of Akt in tumor growth and survival.
Industry: Utilized in the development of kinase inhibitors and other therapeutic agents
Biochemical Analysis
Biochemical Properties
The Akt/SKG Substrate Peptide plays a crucial role in biochemical reactions, particularly in protein phosphorylation . It interacts with the Akt/PKB kinase, a key enzyme in various cellular processes . The nature of this interaction involves the phosphorylation of the this compound by the Akt/PKB kinase .
Cellular Effects
The this compound influences cell function by participating in cell signaling pathways. It is involved in the Akt signaling pathway, which can promote cell growth, block apoptosis, and mediate insulin response . The this compound, through its interaction with the Akt/PKB kinase, can impact gene expression and cellular metabolism .
Molecular Mechanism
The this compound exerts its effects at the molecular level through binding interactions with the Akt/PKB kinase . This interaction leads to the phosphorylation of the this compound, which can activate the kinase and lead to changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of the this compound can change over timeIt is known that the peptide is shipped at 4°C and should be stored at -20°C to avoid freeze/thaw cycles .
Metabolic Pathways
The this compound is involved in the Akt signaling pathway . It interacts with the Akt/PKB kinase, but there is no available information on any effects on metabolic flux or metabolite levels.
Preparation Methods
The synthetic route for Akt Substrate (trifluoroacetate salt) involves the use of trifluoroacetic acid due to its strong acidity and low boiling point . The compound is typically isolated as a trifluoroacetate salt, which is a common practice for synthetic compounds bearing basic functions such as amines or guanidines . The preparation involves the synthesis of the peptide followed by its conversion to the trifluoroacetate salt form .
Chemical Reactions Analysis
Akt Substrate (trifluoroacetate salt) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions.
Reduction: Reduction reactions can be performed using appropriate reducing agents.
Substitution: The compound can undergo substitution reactions, particularly involving the trifluoroacetate group.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Mechanism of Action
The mechanism of action of Akt Substrate (trifluoroacetate salt) involves its role as a substrate for the Akt kinase. Akt phosphorylates the substrate, which can then be quantified to measure Akt activity. This phosphorylation event is crucial for the regulation of various cellular processes, including cell survival, proliferation, and metabolism .
Comparison with Similar Compounds
Akt Substrate (trifluoroacetate salt) can be compared with other similar compounds such as:
Akt Substrate (hydrochloride salt): Similar in structure but differs in the counterion, which can affect its biological activity.
Akt Substrate (free base): Lacks the counterion, which can result in different solubility and biological properties.
The uniqueness of Akt Substrate (trifluoroacetate salt) lies in its trifluoroacetate counterion, which can influence its solubility, stability, and biological activity .
Properties
IUPAC Name |
(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H59N13O9/c1-19(28(51)44-20(2)29(52)48-27(21(3)50)32(55)47-25(34(57)58)18-22-10-5-4-6-11-22)45-30(53)24(13-8-16-43-36(40)41)46-31(54)26-14-9-17-49(26)33(56)23(37)12-7-15-42-35(38)39/h4-6,10-11,19-21,23-27,50H,7-9,12-18,37H2,1-3H3,(H,44,51)(H,45,53)(H,46,54)(H,47,55)(H,48,52)(H,57,58)(H4,38,39,42)(H4,40,41,43)/t19-,20-,21+,23-,24-,25-,26-,27-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXOREQHVEARXEP-WDKSWFFASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H59N13O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
817.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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